N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine
Description
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring, a pyrimidine ring, and substituted phenyl groups
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4/c1-10-18-6-4-15(19-10)20-11-5-7-21(9-11)12-2-3-14(17)13(16)8-12/h2-4,6,8,11H,5,7,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURGZGGJGEEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCN(C2)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the 3-chloro-4-fluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the pyrimidine ring via cyclization reactions under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine
- N-[1-(4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine
- N-[1-(3-chloro-4-methylphenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine
Uniqueness
N-[1-(3-chloro-4-fluorophenyl)pyrrolidin-3-yl]-2-methylpyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
